molecular formula C18H23NO4 B2771679 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1396869-86-5

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2771679
CAS No.: 1396869-86-5
M. Wt: 317.385
InChI Key: LFABGEITUHLUFN-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure incorporates a 2,5-dimethylfuran-3-carboxamide moiety, a pharmacophore found in compounds with noted biological activity . This compound is designed around a core scaffold similar to that of potent and selective κ opioid receptor (KOR) antagonists described in scientific literature . Research into KOR antagonists has shown immense therapeutic potential, indicating that this compound may be a valuable tool for investigating pathways related to stress, anxiety, depression, and addiction behaviors . The molecular framework suggests it may act by competitively inhibiting agonist binding at the KOR, although its specific mechanism and binding affinity require empirical validation. As a furan-3-carboxamide derivative, it also holds potential for exploration in antibacterial studies, as the coumarin and furanone nuclei are known for their broad inhibitory properties against microorganisms . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-12-9-16(13(2)23-12)17(20)19-11-18(3,21)10-14-5-7-15(22-4)8-6-14/h5-9,21H,10-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFABGEITUHLUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C)(CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylfuran-3-carboxylic acid with an appropriate amine derivative under controlled conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide: shares similarities with other furan derivatives and carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the furan and carboxamide moieties, allows for diverse interactions and applications in various fields.

Biological Activity

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by several functional groups that contribute to its biological activity. The presence of the methoxyphenyl group and the furan ring are particularly noteworthy as they are often associated with various pharmacological effects.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The mechanism of action may involve:

  • Enzyme Inhibition : The compound can mimic natural substrates, thereby inhibiting enzyme activity crucial for various biochemical pathways. This inhibition can lead to altered metabolic processes, which may be beneficial in treating certain diseases.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The mechanism may involve disrupting microbial cell membranes or inhibiting critical metabolic pathways within the pathogens.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate broad-spectrum antimicrobial activities. For instance, studies on 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a related compound, showed significant antimicrobial effects against various human pathogenic microorganisms without hemolytic effects on human erythrocytes .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Similar compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of DMHF against clinically isolated antibiotic-resistant strains. The results indicated that DMHF exhibited potent antifungal activity against Candida albicans, arresting its cell cycle at critical phases (S and G2/M), suggesting a potential role as an anti-infective agent .

Study 2: Enzyme Inhibition

Another relevant study focused on the enzyme inhibition properties of structurally similar compounds. It was found that these compounds could effectively inhibit key enzymes involved in inflammatory responses, indicating their potential use in treating inflammatory diseases.

Data Summary

Biological Activity Mechanism References
AntimicrobialDisruption of cell membranes; inhibition of metabolic pathways
AnticancerInduction of apoptosis; cell cycle arrest
Enzyme InhibitionMimicking natural substrates to inhibit enzyme activity

Q & A

Q. What are the critical steps in synthesizing N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Formation of the hydroxylated propyl intermediate via nucleophilic substitution or condensation reactions.
  • Step 2 : Coupling the intermediate with 2,5-dimethylfuran-3-carboxamide under controlled pH and temperature.
  • Step 3 : Purification via recrystallization or column chromatography. Optimization strategies include adjusting stoichiometric ratios (e.g., 1:1.2 for carboxamide coupling) and using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) to enhance yield (up to 75–85%) .
Key ParameterOptimal ConditionImpact on Yield/Purity
Temperature60–70°C (Step 2)Minimizes side reactions
SolventAnhydrous DMFEnhances reaction efficiency
CatalystDCC (1.1 eq)Improves coupling efficiency

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Assigns protons (¹H) and carbons (¹³C) to confirm substituent positions (e.g., methoxyphenyl and furan groups) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~387) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities (e.g., residual solvents or unreacted intermediates) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., hydrolysis of the carboxamide group).
  • Use differential scanning calorimetry (DSC) to identify thermal decomposition thresholds (>200°C) .

Advanced Research Questions

Q. How do electronic properties of the furan and methoxyphenyl groups influence reactivity in substitution reactions?

  • The electron-donating methoxy group on the phenyl ring increases nucleophilicity, favoring electrophilic aromatic substitution (e.g., nitration at the para position).
  • The furan ring’s conjugated system stabilizes transition states in Diels-Alder reactions, enabling cycloaddition with dienophiles like maleic anhydride .
Functional GroupElectronic EffectReactivity Example
MethoxyphenylElectron-donating (+M)Para-directed electrophilic substitution
FuranConjugated π-systemDiels-Alder cycloaddition

Q. What methodological approaches resolve contradictions in reported biological activity data?

  • Standardized Assays : Use isogenic cell lines and consistent IC50 measurement protocols to minimize variability in cytotoxicity studies .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) to validate mechanisms .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Perform molecular docking (e.g., AutoDock Vina) to simulate binding to cytochrome P450 enzymes, focusing on hydrogen bonding with the hydroxyl and carboxamide groups.
  • Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD values) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in polar vs. nonpolar solvents?

  • pH-Dependent Solubility : The compound’s hydroxyl group ionizes at high pH (>10), increasing aqueous solubility. In nonpolar solvents (e.g., chloroform), solubility depends on hydrogen-bond disruption .
  • Methodological Variability : Sonication time (10–30 mins) and temperature (25°C vs. 37°C) significantly affect measured solubility .

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